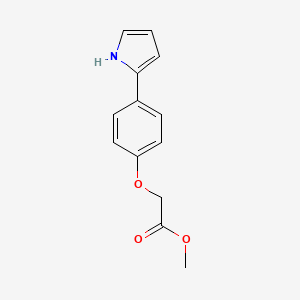
SR 101-X, SE Mixed Isomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Magneto-Structural Studies
Research on Jahn–Teller isomers in single molecule magnets like Mn12R derivatives has revealed insights into the magneto-structural correlation between these isomers. These studies focus on understanding the structural difference in the Jahn–Teller distortion at Mn3+ and how it affects magnetic properties (Awaga et al., 2006).
2. Oxygen Transport and Exchange
Investigations into mixed ionic and electronic conductors (MIEC) like La(1−x)Sr(x)Fe(1−y)Ga(y)O(3−δ) provide insights into their potential applications in oxygen separation and fuel cell technologies. Studies focus on understanding oxygen semi-permeation through these membranes under various conditions (Geffroy et al., 2010).
3. Structural and Symmetry Analysis
Research on mixed-metal selenites like SrMo(2)O(5)(SeO(3))(2) explores the influence of cation size on framework structures and space group centricities. These studies are crucial for understanding chain structures consisting of MoO(6) octahedra and asymmetric SeO(3) polyhedra (Oh et al., 2012).
4. Nanoparticle Synthesis and Properties
The synthesis of mixed metal oxide nanoparticles, like SnO2 with SrO, and their structural, optical, and electrical properties are studied. These insights are important for applications in semiconductors and electronic materials (Sharma & Prajapati, 2018).
5. Adsorption and Interface Behavior
Studies on the adsorption of strontium using mixed microorganisms focus on understanding the interface behavior and the mechanisms governing it. This research is pivotal in environmental science, especially for radioactive waste remediation (Hu et al., 2018).
6. Isomer Stability and Ligand Effects
Research on the isomer stability of Au24(SR)20 clusters provides insights into how ligands influence the energy landscape of ligand-protected nanoclusters. This is significant for understanding nanocluster structures and properties (Tang et al., 2015).
7. Hyperthermia Applications
The development of mixed phase composites like SrFe12O19/MgFe2O4/ZrO2 for magnetic hyperthermia applications is another area of research. This involves studying their structural and magnetic properties for medical applications (Rashid et al., 2013).
8. Electrochemical Properties in Fuel Cells
The effect of Sr doping on the structural, electrical, and electrochemical properties of materials like Nd2CuO4 is investigated for solid oxide fuel cell applications. This research focuses on improving ionic conductivity and overall performance (Khandale & Bhoga, 2014).
Safety And Hazards
Propriétés
Numéro CAS |
216972-99-5 |
|---|---|
Nom du produit |
SR 101-X, SE Mixed Isomers |
Formule moléculaire |
C41H44N4O10S2 |
Poids moléculaire |
816.94 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




